molecular formula C26H20ClN3S B11982138 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B11982138
M. Wt: 442.0 g/mol
InChI Key: GLEAPYNFKZNSGG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole typically involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Dihydro derivatives.

    Substitution products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole: Lacks the naphthalen-1-ylmethylsulfanyl group.

    4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole: Lacks the 4-chlorophenyl group.

    3-(4-chlorophenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole: Lacks the 4-methylphenyl group.

Uniqueness

The presence of the 4-chlorophenyl, 4-methylphenyl, and naphthalen-1-ylmethylsulfanyl groups in the same molecule makes 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole unique. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H20ClN3S

Molecular Weight

442.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(4-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C26H20ClN3S/c1-18-9-15-23(16-10-18)30-25(20-11-13-22(27)14-12-20)28-29-26(30)31-17-21-7-4-6-19-5-2-3-8-24(19)21/h2-16H,17H2,1H3

InChI Key

GLEAPYNFKZNSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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